molecular formula C10H18ClNO3S B1308170 N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 5553-31-1

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B1308170
CAS No.: 5553-31-1
M. Wt: 267.77 g/mol
InChI Key: VKMJMESXFCNSSL-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, also known as N-Butyl-2-chloro-N-acetamidothiophene-3-oxide (BCATO), is an organic compound that has been used in a variety of laboratory experiments and applications. BCATO is a colorless, odorless, and hygroscopic solid that is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). BCATO is used as a reagent in the synthesis of various compounds and can also be used as a catalyst in the synthesis of organometallic compounds. Additionally, BCATO has been studied for its potential use in pharmaceutical and medical applications.

Scientific Research Applications

Hydrogen-bonding Patterns in Substituted Acetamides

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, such as those involving chloro substituents, have revealed intricate hydrogen-bonding patterns. These patterns include chains of edge-fused rings facilitated by C-H...O and C-H...π(arene) hydrogen bonds. This understanding is crucial for designing molecules with desired supramolecular assemblies, potentially impacting materials science and molecular engineering (Gerson López et al., 2010).

Synthesis of Pharmaceutical Compounds

Research into the synthesis of complex molecules like Dronedarone Hydrochloride involves steps that might be analogous to those required for synthesizing N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Such processes typically involve Friedel-Crafts reactions and condensation steps, providing valuable insights into synthetic strategies for related compounds (Zhan Feilong, 2011).

Metabolism of Chloroacetamide Herbicides

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes offers a glimpse into how similar compounds might be metabolized in biological systems. Understanding the metabolic pathways and the role of cytochrome P450 isoforms can inform toxicological studies and the development of safer chemicals (S. Coleman et al., 2000).

Molecular Docking and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs have employed spectroscopic and quantum mechanical studies, including molecular docking, to understand ligand-protein interactions. Such research could provide a framework for evaluating the biological activity and potential therapeutic applications of related acetamide compounds. Additionally, photovoltaic efficiency modeling suggests applications in materials science, particularly in the development of dye-sensitized solar cells (Y. Mary et al., 2020).

Mechanism of Action

“N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide” has been studied as a potential activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Properties

IUPAC Name

N-butyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-2-3-5-12(10(13)7-11)9-4-6-16(14,15)8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMJMESXFCNSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179531
Record name N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5553-31-1
Record name N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5553-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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